

Application of (1-Aminocyclohexyl)methanol in the Synthesis of Pharmaceutical Intermediates

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Compound of Interest

Compound Name: (1-Aminocyclohexyl)methanol

Cat. No.: B1268274

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Aminocyclohexyl)methanol and its derivatives are versatile building blocks in medicinal chemistry, primarily utilized for their ability to introduce a rigid cyclohexyl scaffold functionalized with both an amino and a hydroxymethyl group. This unique structural motif allows for the creation of molecules with well-defined three-dimensional geometries, which is crucial for specific interactions with biological targets. A significant application of these intermediates is in the synthesis of potent and selective inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1), an enzyme implicated in inflammation and pain pathways.

Application in the Synthesis of mPGES-1 Inhibitors

Microsomal prostaglandin E synthase-1 (mPGES-1) is a key enzyme in the inflammatory cascade, responsible for the conversion of prostaglandin H₂ to prostaglandin E₂ (PGE₂). Elevated levels of PGE₂ are associated with pain, fever, and inflammation. Selective inhibition of mPGES-1 presents a promising therapeutic strategy for inflammatory diseases, potentially offering a safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) by avoiding the inhibition of other prostanoids that have physiological roles.

A key intermediate derived from the **(1-Aminocyclohexyl)methanol** scaffold, [(1S,3S)-3-Aminocyclohexyl]methanol, has been instrumental in the development of potent mPGES-1

inhibitors, such as PF-4693627.[\[1\]](#)[\[2\]](#) The synthesis of this intermediate and its subsequent incorporation into the final drug candidate highlights the utility of this chemical scaffold.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis and activity of the mPGES-1 inhibitor, PF-4693627, which utilizes the [(1S,3S)-3-Aminocyclohexyl]methanol intermediate.

Step/Parameter	Description	Value	Reference
Intermediate			
Synthesis			
Curtius	Yield for the conversion of the carboxylic acid to the carbamate	72% (for the saponified product)	[3]
Rearrangement Yield			
Final Product Activity			
mPGES-1 IC ₅₀	Potency of PF-4693627 against mPGES-1	3 nM	[2] [4]
HWB IC ₅₀	Activity in lipopolysaccharide (LPS) stimulated human whole blood cell assay	109 nM	[2]
In vivo Efficacy	PGE2 inhibition in a guinea pig air pouch model (10 mg/kg, oral)	63%	[2]

Experimental Protocols

The following are detailed protocols for the key synthetic steps involved in the preparation of the mPGES-1 inhibitor intermediate, [(1S,3S)-3-Aminocyclohexyl]methanol, and its coupling to

form the final active pharmaceutical ingredient.

Protocol 1: Synthesis of Benzyl ((1S,3S)-3-(hydroxymethyl)cyclohexyl)carbamate

This protocol describes a multi-step synthesis starting from a commercially available dicarboxylic acid, involving a Curtius rearrangement and subsequent reduction.

Step 1: Monoesterification and Curtius Rearrangement

- Monoesterification: To a solution of trans-1,3-cyclohexanedicarboxylic acid in ethanol, add a catalytic amount of concentrated hydrochloric acid. Heat the mixture at 80°C for 4 hours. After cooling, the solvent is removed under reduced pressure, and the resulting monoester is isolated.
- Curtius Rearrangement:
 - Dissolve the monoester carboxylic acid (1.0 eq) in anhydrous toluene.
 - Add triethylamine (1.1 eq) to the solution.
 - To this stirred mixture, add diphenylphosphoryl azide (DPPA) (1.0 eq) dropwise at room temperature.
 - Heat the reaction mixture to 70°C for 1 hour.
 - Add benzyl alcohol (1.05 eq) and triethylamine (1.1 eq), and continue heating at 80°C for 5 hours.
 - After cooling, the reaction mixture is diluted with an organic solvent and washed sequentially with aqueous acid, base, and brine. The organic layer is dried and concentrated to yield the benzyl carbamate ester.

Step 2: Saponification

- Dissolve the benzyl carbamate ester (1.0 eq) in a mixture of THF, methanol, and water (6:3:1).

- Add lithium hydroxide monohydrate (5.0 eq) and stir the mixture at room temperature for 5 hours.
- Acidify the reaction mixture and extract the product with an organic solvent. The combined organic layers are dried and concentrated to yield the carboxylic acid.

Step 3: Reduction to the Alcohol

- Dissolve the carboxylic acid (1.0 eq) in anhydrous THF and cool the solution to -5°C.
- Add borane-THF complex (2.2 eq) dropwise, maintaining the temperature below 0°C.
- Allow the reaction to warm to room temperature and stir for 4 hours.
- Cool the reaction to 0°C and quench by the slow addition of methanol.
- The mixture is then concentrated, and the crude product is purified by column chromatography to afford the racemic benzyl ((1S,3S)-3-(hydroxymethyl)cyclohexyl)carbamate.

Step 4: Chiral Separation

- The racemic mixture is resolved into its enantiomers using supercritical fluid chromatography (SFC) on a chiral stationary phase (e.g., ChiralPak IA).
- The desired (1S,3S)-enantiomer is collected.

Protocol 2: Synthesis of the Final mPGES-1 Inhibitor

This protocol describes the deprotection of the intermediate and subsequent amide coupling.

Step 1: Deprotection of the Carbamate

- Dissolve the enantiomerically pure benzyl carbamate in methanol.
- Add 10% Palladium on carbon (Pd/C) catalyst.
- Hydrogenate the mixture under a hydrogen atmosphere (50 psi) at room temperature for 18 hours.

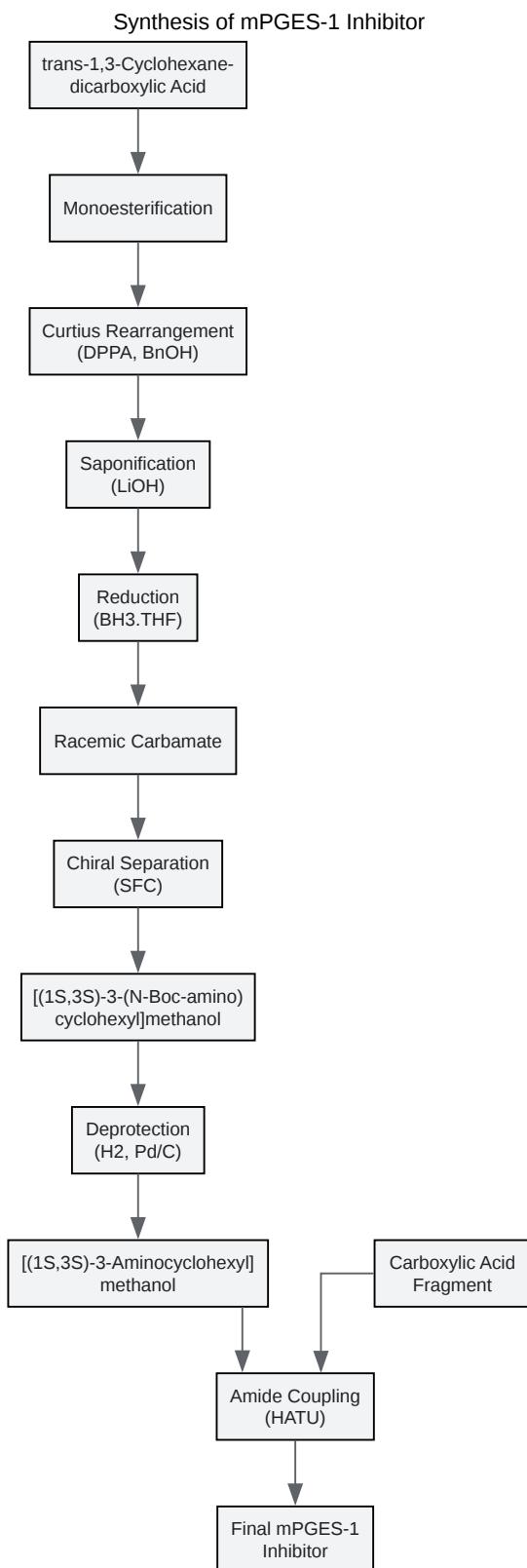
- Filter the reaction mixture through celite and concentrate the filtrate to yield [(1S,3S)-3-Aminocyclohexyl]methanol.

Step 2: HATU-Mediated Amide Coupling

- To a solution of the carboxylic acid partner (1.0 eq) in DMF, add [(1S,3S)-3-Aminocyclohexyl]methanol (1.2 eq), HBTU (1.2 eq), and triethylamine (1.5 eq).
- Stir the reaction mixture at room temperature for 16 hours.
- The reaction is quenched with water, and the product is extracted with an organic solvent.
- The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to yield the final mPGES-1 inhibitor.

Visualizations

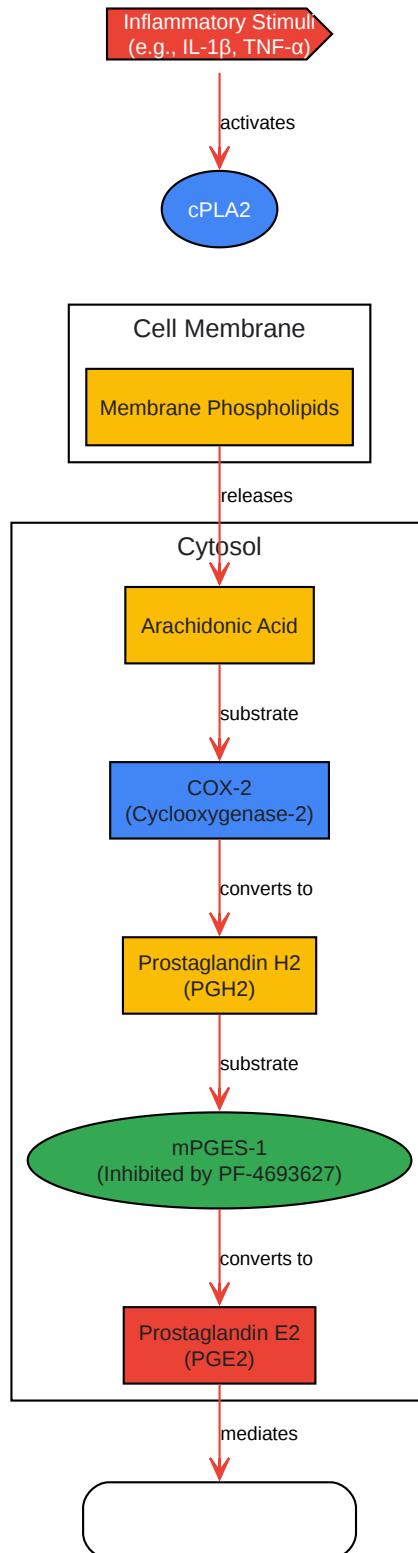
Synthetic Workflow

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Caption: Synthetic workflow for the mPGES-1 inhibitor.

mPGES-1 Signaling Pathway in Inflammation

mPGES-1 Signaling Pathway in Inflammation



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